![molecular formula C14H10ClFO2 B1364827 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde CAS No. 667437-25-4](/img/structure/B1364827.png)
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde
Vue d'ensemble
Description
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde is a chemical compound with the CAS Number: 667437-25-4 . It has a molecular weight of 264.68 and its molecular formula is C14H10ClFO2 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde is 1S/C14H10ClFO2/c15-12-4-5-14 (11 (7-12)8-17)18-9-10-2-1-3-13 (16)6-10/h1-8H,9H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde is a solid substance . It has a molecular weight of 264.68 and its molecular formula is C14H10ClFO2 . The compound is stored at room temperature .Applications De Recherche Scientifique
Antibacterial Activities
The synthesis and antibacterial activities of various compounds, including those derived from reactions with benzaldehydes, have been explored. For instance, Xin, Ding, and Zhang (1993) synthesized compounds by reacting benzaldehydes with other components and tested their antibacterial activities in vitro. This suggests the potential of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde in antibacterial applications (T. Xin, J. Ding, X. P. Zhang, 1993).
Magnetic Resonance Studies
Schaefer et al. (1977) investigated the magnetic resonance spectra of various benzoyl fluoride derivatives, demonstrating the sensitivity of fluorine shifts to intramolecular interactions. This research can be relevant to understanding the properties of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde in the context of magnetic resonance studies (T. Schaefer, K. Marat, K. Chum, A. F. Janzen, 1977).
Antimicrobial Additives
Talybov, Akhmedova, and Yusubov (2022) conducted a study on the synthesis of oxiranes, including their application as antimicrobial additives in lubricating oils and fuels. This research presents another potential application area for benzaldehyde derivatives in the field of antimicrobials (G. Talybov, N. Akhmedova, F. Yusubov, 2022).
Catalysis Research
Research by Chen, Ozturk, and Sorensen (2017) on Pd-catalyzed ortho C-H hydroxylation of benzaldehydes highlights the utility of these compounds in catalysis. Their study could provide insights into similar applications for 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde (Xiao-Yang Chen, Seyma Ozturk, E. J. Sorensen, 2017).
PET Radiotracers
Maestrup et al. (2009) synthesized sigma1 receptor ligands, which included benzaldehyde derivatives for potential PET radiotracers. This research may be relevant for exploring the role of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde in the development of new PET radiotracers (Eva Grosse Maestrup, C. Wiese, D. Schepmann, A. Hiller, S. Fischer, M. Scheunemann, P. Brust, B. Wünsch, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZBCKWHYJXVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397481 | |
| Record name | 5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667437-25-4 | |
| Record name | 5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-4-[4-(3-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1364749.png)
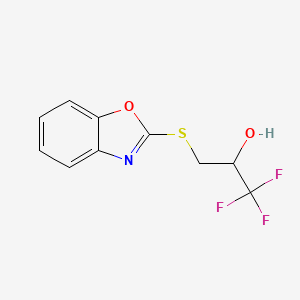
![3,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364761.png)
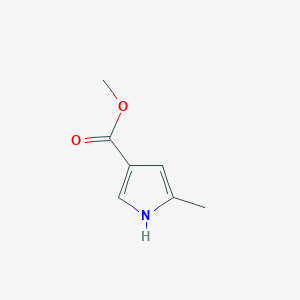
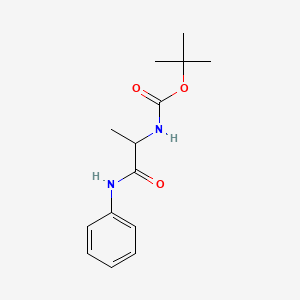
![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)
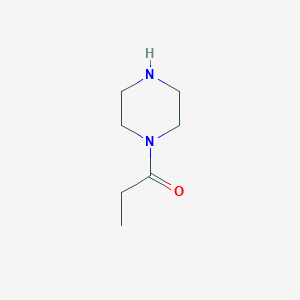


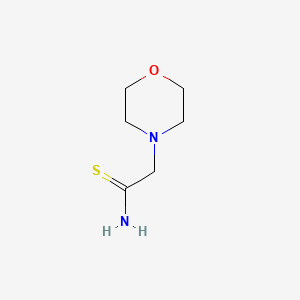
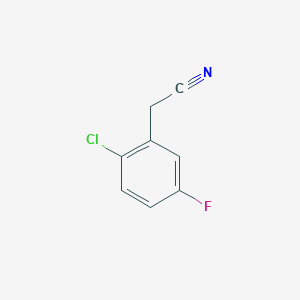


![2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1364824.png)